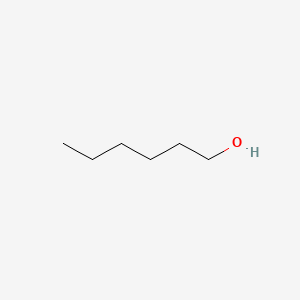

1-Hexanol

CH3(CH2)4CH2OH

C6H14O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3(CH2)4CH2OH

C6H14O

Molecular Weight

InChI

InChI Key

SMILES

solubility

5.9 mg/mL at 25 °C

Sol in ethanol, acetone, chloroform; miscible with ether, benzene; slightly soluble in carbon tetrachloride

In water, 5,900 mg/L at 25 °C

Solubility in water, g/100ml at 20 °C: 0.59

miscible with alcohol, ether, 1 ml in 175 ml wate

Synonyms

Canonical SMILES

Heat Capacity of Liquid 1-Hexanol at 298.15 K

The table below summarizes the constant pressure heat capacity (Cp,liquid) of liquid 1-Hexanol at 298.15 K, compiled from multiple critically evaluated experimental sources [1] [2].

| Cp,liquid Value | Unit | Method / Notes | Reference |

|---|---|---|---|

| 243.2 | J/mol·K | T = 227 to 363 K. | Atrashenok, Nesterov, et al., 1991 |

| 242.5 | J/mol·K | T = 298.15 to 318.15 K. | Vesely, Barcal, et al., 1989 |

| 241.32 | J/mol·K | Andreoli-Ball, Patterson, et al., 1988 | |

| 240.57 | J/mol·K | Tanaka, Toyama, et al., 1986 | |

| 239.68 | J/mol·K | T = 283.15, 298.15, 313.15 K. | Costas and Patterson, 1985 |

| 240.65 | J/mol·K | Benson, D'Arcy, et al., 1983 | |

| 244.8 | J/mol·K | Hutchinson and Bailey, 1959 |

Temperature Dependence and Other Key Thermophysical Properties

Heat capacity is a function of temperature. The following experimental equation allows you to calculate the heat capacity over a defined temperature range [1] [2]:

For the temperature range of 227 K to 363 K, the heat capacity can be calculated using: Cp,liquid (kJ/kg·K) = 2.37095 - 0.0851173(T/100) - 0.195794(T/100)² - 0.00639224(T/100)³ + 0.0530459(T/100)⁴ - 0.00859433(T/100)⁵

For your convenience, other fundamental thermophysical properties of this compound are listed below [3] [2]:

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C6H14O | |

| Molar Mass | 102.1748 | g/mol |

| Normal Boiling Point | 430.0 ± 2.0 | K |

| Melting Point | 225.0 ± 5.0 | K |

| Critical Temperature | 610.5 ± 0.9 | K |

| Critical Pressure | 33.7 ± 0.2 | atm |

| Critical Density | 2.58 ± 0.02 | mol/l |

| Standard Enthalpy of Formation (liquid) | -377.5 ± 0.44 | kJ/mol |

| Enthalpy of Vaporization | 61.60 (approx.) | kJ/mol |

Overview of Experimental Methodologies

The data presented are typically obtained using the following established calorimetric techniques:

- Stepwise or Scanning Calorimetry: Measurements are performed using calorimeters that can operate in a stepwise manner or by continuously scanning temperature. The technique involves precisely measuring the heat flow into the sample as its temperature changes [4].

- High-Pressure Measurements: Some studies use pressure-scanning calorimeters to determine properties like specific volumes, isothermal compressibilities, and thermal expansivities under high pressure (e.g., up to 400 MPa). The specific volume isotherm at a reference temperature is first derived from density measurements and compressibilities, and other properties like heat capacities are then derived for the entire pressure and temperature range [5] [4].

Relationship Between Thermophysical Properties in Experimentation

The following diagram illustrates the logical relationship and workflow between core thermophysical properties when derived from high-pressure experiments, as described in the literature [5] [4].

This workflow shows how primary measurements are combined to derive comprehensive thermophysical property data.

References

- 1. This compound - the NIST WebBook [webbook.nist.gov]

- 2. This compound - the NIST WebBook [webbook.nist.gov]

- 3. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-lite.nist.gov]

- 4. Thermal expansivity, volume and the effect of pressure on ... [link.springer.com]

- 5. Thermophysical properties of this compound over the temperature range from 303 K to 503 K and at pressures from the saturation line to 400 MPa - ScienceDirect [sciencedirect.com]

Enthalpy of Formation (ΔfH°) of 1-Hexanol

The standard enthalpy of formation is a critical parameter for energy balance calculations. The values differ for the liquid and gaseous states due to the enthalpy of vaporization.

| State | ΔfH° Value | Units | Uncertainty | Method | Reference & Year |

|---|---|---|---|---|---|

| Liquid | -377.5 | kJ/mol | ± 0.44 kJ/mol | Ccb | [Mosselman and Dekker, 1975] [1] |

| -90.22 | kcal/mol | ± 0.11 kcal/mol | Ccb | [Mosselman and Dekker, 1975] [2] | |

| -379.4 | kJ/mol | ± 1.0 kJ/mol | Ccb | [Chao and Rossini, 1965] [1] | |

| -383.9 | kJ/mol | ± 2.0 kJ/mol | Ccb | [Green, 1960] [1] | |

| Gas | -316.0 | kJ/mol | ± 10.0 kJ/mol | AVG | [N/A - Average of 7 values] [3] |

Enthalpy of Combustion (ΔcH°)

The enthalpy of combustion is vital for assessing 1-hexanol's value as a fuel or biofuel.

| ΔcH°liquid Value | Units | Uncertainty | Corresponding ΔfH°liquid | Reference |

|---|---|---|---|---|

| -3984.37 | kJ/mol | ± 0.44 kJ/mol | -377.50 kJ/mol | [Mosselman and Dekker, 1975] [1] |

| -952.29 | kcal/mol | ± 0.11 kcal/mol | -90.225 kcal/mol | [Mosselman and Dekker, 1975] [2] |

| -3982.6 | kJ/mol | ± 0.92 kJ/mol | -379.3 kJ/mol | [Chao and Rossini, 1965] [1] |

Other Essential Thermodynamic Properties

For a complete thermodynamic profile, the following data are also important.

| Property | Value | Units | State | Reference |

|---|---|---|---|---|

| Molecular Weight | 102.1748 | g/mol | - | [1] |

| Heat Capacity (Cp) | 243.2 | J/mol·K | Liquid @ 298.15 K | [Atrashenok et al., 1991] [1] |

| Entropy (S°) | 287.4 | J/mol·K | Liquid | [Kelley, 1929] [1] |

| 439.7 | J/mol·K | Gas | [Green J.H.S., 1961] [3] | |

| Enthalpy of Vaporization (ΔvapH°) | 61.61 | kJ/mol | @ 298.15 K | [Majer and Svoboda, 1985] [4] |

| 14.7 | kcal/mol | @ 298.15 K | [Average of 13 values] [2] |

Experimental Protocols for Key Data

The thermodynamic data presented are typically determined using the following established methodologies:

- Combustion Calorimetry (Ccb): This is the primary method for accurately determining the enthalpy of formation and combustion. A precise mass of this compound is burned in a high-pressure oxygen atmosphere within a sealed calorimeter. The heat released raises the temperature of a surrounding water bath. By measuring this temperature change in a system calibrated with a known standard (like benzoic acid), the heat of combustion is calculated. This value is then used to derive the standard enthalpy of formation. [1]

- Heat Capacity Measurement: The constant-pressure heat capacity of the liquid is often measured using adiabatic calorimetry. A sample is placed in a cell within an adiabatic shield, and a known amount of electrical energy is introduced. By precisely measuring the resultant temperature change while ensuring no heat exchange with the environment, the heat capacity (Cp) is directly calculated. Data are frequently collected across a temperature range (e.g., 227 to 363 K) and fitted to a polynomial for interpolation. [1]

The following workflow diagrams illustrate the core principles of these experimental methods:

Experimental pathway for determining enthalpy of formation and combustion.

Experimental workflow for measuring the constant-pressure heat capacity of a liquid.

Research Context and Application

- Biofuel Potential: this compound is a promising renewable biofuel with a higher cetane index and greater energy density than ethanol or butanol [5]. The accurate combustion enthalpy data confirms its value for energy applications.

- Combustion Kinetics: Detailed chemical kinetic mechanisms exist for this compound oxidation, involving hundreds of species and reactions [6]. The thermodynamic properties in this guide serve as critical inputs for modeling and simulating its combustion behavior.

References

- 1. This compound - the NIST WebBook [webbook.nist.gov]

- 2. This compound - the NIST WebBook [webbook.nist.gov]

- 3. This compound - the NIST WebBook [webbook.nist.gov]

- 4. This compound - the NIST WebBook [webbook.nist.gov]

- 5. Production of Hexanol as the Main ... [pmc.ncbi.nlm.nih.gov]

- 6. Experimental and kinetic modeling study of this compound ... [sciencedirect.com]

Fundamental Characteristics of 1-Hexanol

1-Hexanol is a six-carbon primary alcohol. Its key identifying characteristics and quantitative data are summarized below.

Basic Identifiers

Physicochemical Properties

| Property | Value | Conditions / Notes |

|---|---|---|

| Molar Mass | 102.17-102.18 g/mol | [1] [2] [3] |

| Density | 0.82 g/cm³ | at 20°C [1] |

| Melting Point | -45 °C | [1] |

| Boiling Point | 157 °C | [1] |

| Water Solubility | 5.9 g/L | at 20°C [1] |

| Flash Point | 59 °C | [1] |

| Standard Enthalpy of Formation (liquid, ΔfH°liquid) | -377.5 ± 0.44 kJ/mol | [1] [3] |

| Constant Pressure Heat Capacity (Cp,liquid) | 243.2 J/mol·K | at 298.15 K [1] [3] |

- Occurrence and Industrial Relevance this compound occurs naturally and contributes to the fragrance of freshly mown grass, strawberries, and alarm pheromones of honey bees [1]. Industrially, it is widely used in the perfume, food, chemical, and polymer industries. It can be dehydrated to produce 1-hexene, a common comonomer in polyethylene production [4].

Analytical Methods for Characterization

Identifying this compound and differentiating its isomers relies heavily on spectroscopic techniques.

Infrared (IR) Spectroscopy The IR spectrum of this compound displays two primary characteristic bands [5]:

- O-H Stretch: A very broad peak centered around 3400 cm⁻¹, indicative of hydrogen-bonded O-H stretching in alcohols.

- C-H Stretch: Bands between 2800–3000 cm⁻¹, characteristic of sp³ hybridized C-H stretching found in alkanes. > IR spectroscopy is generally used to confirm functional groups rather than determine a complete molecular structure [5].

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton NMR (¹H NMR) is a powerful tool for structural elucidation. Research shows that the NMR chemical shift of the hydroxyl (OH) proton in this compound is sensitive to hydrogen bonding and can be used to study molecular association and dynamics in different solutions [6] [7].

Biosynthesis and Sustainable Production

Current research is focused on developing sustainable, bio-based production pathways for this compound.

In Vitro Enzymatic Pathway One innovative approach involves a novel in vitro multi-enzyme pathway starting from pyruvate and propionyl-CoA. The goal of this research is to create a cost-competitive and environmentally benign alternative to petroleum-derived this compound [4]. The proposed pathway can be visualized as follows:

Diagram of the multi-step enzymatic pathway for this compound synthesis from pyruvate and propionyl-CoA [4].

Syngas Fermentation Another promising method uses acetogenic bacteria like Clostridium carboxidivorans P7 to ferment syngas (a mixture of CO, CO₂, and H₂) into alcohols. Key findings to enhance hexanol production include [8]:

- Lower Temperature: Culturing at 30°C instead of 37°C increased hexanol production.

- High CO Content: Using a gas mix with 70% CO improved the yield and ratio of hexanol to total products.

- Ethanol Supplementation: Adding 2 g/L of ethanol at a specific fermentation stage further boosted hexanol titer to 2.34 g/L, the highest reported yield via this method.

The experimental workflow for optimizing syngas fermentation is summarized below:

Workflow for optimizing syngas fermentation to produce hexanol [8].

Experimental Protocols Summary

The following table summarizes key methodologies from cited research.

| Study Focus | Core Methodology | Critical Experimental Parameters |

|---|---|---|

| Pathway Elucidation (4-methyl-1-hexanol) [9] | Study of biosynthetic/degradative pathways in Nicotiana sylvestris petal tissue. | Involvement of isoleucine pathway to 2-oxo-3-methylvaleric acid, elongation via fatty acid synthase. |

| Hydrogen Bonding Studies [6] | IR and ¹H NMR analysis of Hexan-1-ol–Bu₄NI solutions in CCl₄. | Temperature range: 28–145 °C; Alcohol concentration: 3×10⁻³ to 7.8 mol dm⁻³; Spectral deconvolution via Simplex method. |

| In Vitro Pathway Validation [4] | In vitro reconstitution of this compound biosynthesis pathway. | Enzyme characterization (Steps 6 & 7); Use of pyruvate & propionyl-CoA as substrates; Analysis via spectrophotometry/Mass spectrometry. |

| Syngas Fermentation [8] | Batch fermentation using C. carboxidivorans P7 in serum bottles. | MP7-S medium; Temperature: 30°C; Syngas: 70% CO, 1.5 bar pressure; Ethanol supplementation (2 g/L). |

This guide consolidates the core technical information on this compound. For researchers, the advancing methodologies for bio-production represent a significant area of development with potential for more sustainable industrial applications.

References

- 1. This compound [en.wikipedia.org]

- 2. This compound(111-27-3) 1H NMR spectrum [chemicalbook.com]

- 3. This compound - the NIST WebBook [webbook.nist.gov]

- 4. Novel Pathway For The Synthesis Of this compound From ... [portal.nifa.usda.gov]

- 5. 6.4 IR Spectrum Interpretation Practice – Organic Chemistry I [kpu.pressbooks.pub]

- 6. IR and NMR studies of hydrogen bonding in hexan-1-ol– ... [pubs.rsc.org]

- 7. n-Hexanol association in cyclohexane studied by NMR and ... [sciencedirect.com]

- 8. Production of Hexanol as the Main Product Through ... [frontiersin.org]

- 9. Pathway for the biosynthesis of 4-methyl-1-hexanol ... [pubmed.ncbi.nlm.nih.gov]

Natural Occurrence of 1-Hexanol in Plants

1-Hexanol is a volatile alcohol that contributes to the "green" or "bean-like" aromas in many plants and is a significant component of various plant essential oils [1].

| Plant Source | Role/Occurrence of this compound | Context / Quantitative Data |

|---|---|---|

| Soybean (Glycine max) | A major compound causing "off-flavors" or "bean-like odor" in soymilk. | Subject of genetic studies to reduce its concentration for improved flavor [2]. |

| Tea | A natural volatile component. | Listed as a plant where this compound is found in "highest quantities" [3]. |

| Buckwheat Flowers (Fagopyrum spp.) | A major component of the essential oil. | Comprises 2.40–7.07% of the essential oil, contributing to antimicrobial activity [1]. |

| Coastal Coral Tree (Erythrina caffra) | A component of the essential oil. | Comprises 3.31% of the essential oil [1]. |

| Petal Tissue of Nicotiana sylvestris | A volatilized compound. | Biosynthetic pathway has been specifically studied in this tissue [4]. |

| Cherry, Guava, Olive, Perilla | A major component of their essential oils. | Listed as natural sources of this compound [1]. |

Biosynthesis of this compound in Plants

The biosynthetic pathway for this compound, specifically the branched-chain 4-methyl-1-hexanol, has been studied in the petal tissue of Nicotiana sylvestris (a wild tobacco species). Evidence supports that it is formed from the amino acid isoleucine [4].

The pathway involves two key stages [4]:

- Degradation of Isoleucine: Isoleucine is broken down to 2-oxo-3-methylvaleric acid, which is then converted to 2-methylbutyryl CoA.

- Elongation and Reduction: The 2-methylbutyryl CoA molecule undergoes a single elongation step via a fatty acid synthase, adding a two-carbon acetate unit. This elongated product is then reduced to form the final volatile alcohol, 4-methyl-1-hexanol.

The following diagram illustrates this biosynthetic pathway:

Experimental Evidence and Research Methodologies

Genetic Analysis in Soybean

A genome-wide association study (GWAS) was conducted to understand the genetic basis of hexanol content in soybean seeds, aiming to reduce off-flavors in soymilk [2].

- Objective: To identify genetic markers and candidate genes associated with hexanol concentration in soybean seeds [2].

- Methodology:

- Plant Materials: 105 diverse soybean accessions were analyzed over a three-year period to ensure reliable phenotypic data.

- Phenotyping: Hexanol content in seeds was quantified each year.

- Genotyping: All accessions were genotyped using Specific Locus Amplified Fragment Sequencing (SLAF-seq), generating 25,724 high-quality single nucleotide polymorphisms (SNPs).

- Association Analysis: GWAS was performed to find significant associations between the SNPs and the measured hexanol concentration.

- Key Findings: The study identified 25 quantitative trait nucleotides (QTNs) significantly associated with seed hexanol concentration, distributed across 15 chromosomes. A total of 91 candidate genes were predicted in the genomic regions of these QTNs [2].

Antibacterial Activity Assay

A 2023 study evaluated the antibacterial activity of hexanol vapor against food-related bacteria, providing a model protocol for testing volatile plant compounds [1].

- Objective: To evaluate the growth inhibition of bacteria by vapor phases of 1-, 2-, and 3-hexanol isomers on agar media and in vegetables [1].

- Methodology for Agar Exposure Test:

- Bacterial Strains: Seven food-related bacteria were used, including E. coli, Pseudomonas aeruginosa, Salmonella Enteritidis, Bacillus subtilis, Lactiplantibacillus plantarum, Listeria monocytogenes, and Staphylococcus aureus [1].

- Vapor Generation: Hexanol isomers were diluted in ethanol. A 50 µL aliquot of the dilution was applied to a filter paper fixed inside the lid of a Petri dish containing agar media. The final headspace concentrations were targeted at 0, 50, 100, 200, and 300 ppm.

- Inoculation and Incubation: 100 µL of pre-cultured bacterial medium was spread on the agar. The sealed Petri dishes were inverted and incubated at temperatures specific to each bacterium (e.g., 37°C for E. coli, 20°C for P. aeruginosa)

- Assessment: After 48 hours, antibacterial activity was categorized based on the presence of a clear zone, growth delay, or no effect [1].

- Key Findings:

- This compound vapor showed antibacterial effects against Gram-negative bacteria but had no effect on Gram-positive bacteria.

- 2-Hexanol and 3-Hexanol vapors did not show antimicrobial activity against any tested bacteria [1].

The following workflow summarizes this experimental design:

Research Applications and Implications

The research on natural this compound has significant applications:

- Crop Improvement: Genetic mapping in soybean enables marker-assisted breeding for low-hexanol varieties, directly improving sensory qualities of soymilk [2].

- Natural Preservatives: Understanding the specific antibacterial activity of this compound vapor helps develop natural, plant-based preservation systems for food, leveraging its effect on Gram-negative bacteria [1].

References

- 1. Antibacterial Activity of Hexanol Vapor In Vitro and on the ... [pmc.ncbi.nlm.nih.gov]

- 2. Genetic dissection of hexanol content in soybean seed ... [sciencedirect.com]

- 3. sciencedirect.com/topics/agricultural-and-biological- sciences / 1 - hexanol [sciencedirect.com]

- 4. Pathway for the biosynthesis of 4-methyl-1-hexanol ... [pubmed.ncbi.nlm.nih.gov]

Chemical Identity & Properties of 1-Hexanol

The table below lists the key identifiers and physical properties of 1-Hexanol as provided by the CAMEO Chemicals database [1].

| Property Type | Property Name | Value / Description |

|---|---|---|

| Chemical Identifiers | CAS Number | 111-27-3 / 25917-35-5 [1] |

| Synonyms | Hexanol, Hexyl alcohol, Amylcarbinol [1] | |

| Chemical Formula | C₆H₁₄O [1] | |

| Hazard Classification | NFPA 704 Health | 3 (Can cause serious or permanent injury) [1] |

| NFPA 704 Flammability | 2 (Must be moderately heated to ignite) [1] | |

| NFPA 704 Instability | 0 (Normally stable) [1] | |

| DOT Hazard Label | Flammable Liquid [1] | |

| Physical Properties | Physical Description | Clear colorless liquid [1] |

| Boiling Point | 314.8°F at 760 mmHg [1] | |

| Melting Point | -48.3°F [1] | |

| Flash Point | 145°F - 149°F [1] | |

| Specific Gravity | 0.85 at 68°F (Less dense than water) [1] | |

| Vapor Pressure | 38.78 mmHg [1] | |

| Autoignition Temperature | 580°F [1] | |

| Flammability Limits | Lower Explosive Limit (LEL) | 1.2% (calc.) [1] |

| Upper Explosive Limit (UEL) | 7.7% (calc.) [1] | |

| Safety Exposure Limits | PAC-1 | 10 ppm [1] |

| PAC-2 | 110 ppm [1] | |

| PAC-3 | 580 ppm [1] |

Hazard & Response Protocols

The following information outlines the primary hazards and standardized response recommendations for handling this compound.

Hazard Overview

- Fire Hazard: this compound is a highly flammable liquid. Its vapors can form explosive mixtures with air, travel to an ignition source, and flash back. Vapors are heavier than air and may collect in low-lying or confined areas [1].

- Health Hazard: Contact with the liquid can cause serious eye burns and skin irritation [1]. Breathing vapors is not expected to cause systemic illness, but this should be verified with a more recent SDS [1].

- Reactivity Profile: As an alcohol, it can react with oxidizing agents, strong acids, and bases. It may initiate the polymerization of isocyanates and epoxides. Use caution with cellulose-based absorbents for spills [1].

Experimental & Emergency Response

The table below lists the recommended response actions for different scenarios.

| Scenario | Recommended Action / Protocol |

|---|---|

| General Spill | Eliminate all ignition sources. Ground equipment. Stop leak if safe to do so. Prevent entry into waterways and confined areas. Absorb with non-combustible material (e.g., dry earth, sand) and collect with non-sparking tools [1]. |

| Large Spill | Isolate area for 50 meters (150 feet) in all directions. Dike far ahead of the spill for later disposal. Consider downwind evacuation for 300 meters (1000 feet) [1]. |

| Fire | Small Fire: Use dry chemical, CO₂, water spray, or alcohol-resistant foam. Large Fire: Use water spray, fog, or alcohol-resistant foam. Do not use solid water streams. Cool fire-exposed containers with water from a safe distance [1]. | | Fire Involving Tanks | Isolate area for 800 meters (1/2 mile). Fight fire from a maximum distance using unmanned master stream devices [1]. | | First Aid | In case of contact, immediately flush skin and eyes with plenty of water for at least 15 minutes. Seek medical attention [1]. | | Personal Protective Equipment (PPE) | Wear chemical gloves and chemical goggles [1]. |

Visual Guide: this compound Emergency Response Workflow

For a clear overview of the decision-making process during an incident, the following diagram summarizes the key steps.

Decision workflow for this compound spill and fire response [1].

Important Information Gaps and Next Steps

It is important to note that the source of this information, the CAMEO Chemicals database, is no longer being updated [1]. For research and drug development purposes, you should always consult the most current and comprehensive documents.

- Consult a Current SDS: I strongly advise you to obtain a Safety Data Sheet (SDS) from a reputable chemical supplier from which you purchase this compound. The SDS will be the most up-to-date and legally compliant document for your specific region and laboratory.

- Verify Health Effects: The searched document states that breathing vapors is not expected to cause systemic illness [1], but a modern SDS may have more detailed toxicological data, including specific target organ toxicity or repeated exposure effects.

- Check Local Regulations: Ensure you are following all local and institutional environmental, health, and safety (EHS) regulations, which may be more stringent than the general guidelines provided here.

References

Application Notes and Protocols for Hexanol-Kerosene Blends in Gas Turbines

Introduction to Hexanol as an Alternative Fuel

The global push for renewable energy has intensified the search for sustainable aviation fuels (SAFs). Among the various candidates, hexanol, a biomass-derived alcohol, has emerged as a promising alternative to conventional petroleum fuels for gas turbine applications. As a higher alcohol (six-carbon chain, CH₃(CH₂)₅OH), hexanol offers several superior properties compared to shorter-chain alcohols like methanol or ethanol. These include higher energy density, better ignition properties, lower heat of vaporization, improved miscibility with diesel and kerosene, and lower corrosiveness, making it a more practical drop-in fuel for existing infrastructure [1].

Produced renewably through the fermentation of lignocellulosic biomass (e.g., agricultural residues like rice straw and corn stalks) using microorganisms such as Clostridium kluyveri, hexanol aligns with the goal of a carbon-neutral life cycle. Its application helps reduce dependency on fossil fuels and lower net carbon emissions [1]. This document outlines the performance, emissions, and experimental protocols for using hexanol-kerosene blends in small-scale gas turbines, providing researchers with a framework for evaluation.

Performance and Emission Characteristics

Recent experimental studies have quantified the performance of hexanol-kerosene blends in gas turbines. The key findings on thrust-specific fuel consumption (TSFC) and emissions are summarized in the tables below.

Table 1: Thrust-Specific Fuel Consumption (TSFC) of Tested Fuels [1]

| Fuel Blend | Composition | TSFC at Low RPM | TSFC at High RPM | Key Observation |

|---|---|---|---|---|

| JET A (Baseline) | 100% Kerosene | Baseline for comparison | Baseline for comparison | Reference performance |

| He25 | 25% Hexanol / 75% JET A | Higher than JET A | Comparable to JET A | Higher fuel flow due to lower heating value |

| He50 | 50% Hexanol / 50% JET A | Higher than JET A | Comparable to JET A | Higher fuel flow due to lower heating value |

Table 2: Emission Characteristics of Tested Fuels [1]

| Pollutant | Trend with Hexanol Blends | Explanation |

|---|---|---|

| Carbon Monoxide (CO) | Significant decrease at higher rotational velocities | Improved combustion efficiency from hexanol's oxygen content |

| Nitrogen Oxides (NOx) | Slight increase | Higher combustion temperatures promoted by fuel-bound oxygen |

Key Performance Insights

- Thermal Efficiency: Both He25 and He50 blends achieved thermal efficiency comparable to pure JET A at high rotational velocities (up to 110,000 RPM) in a JETPOL GTM-160 turbine [1].

- Fuel Flow Requirement: Due to hexanol's lower heating value compared to kerosene, blends require a higher volumetric fuel flow to deliver the same energy output, which is reflected in the TSFC [1].

Detailed Experimental Protocol

To ensure reproducible and comparable results, the following experimental methodology is recommended.

Equipment and Setup

- Gas Turbine Engine: A small-scale turbine, such as the JETPOL GTM-160, capable of operating at a wide range of rotational velocities (e.g., 40,000 to 110,000 RPM) [1].

- Fuel System: A fuel delivery system with precise flow control and blending capabilities. Ensure all wetted components are compatible with alcohol blends.

- Data Acquisition Systems: Sensors to measure rotational speed, fuel flow rate, and thrust.

- Emission Analyzer: A gas analyzer to measure the concentration of NOx and CO in the exhaust stream. Results can be reported as emission indices.

Fuel Preparation and Blending

- Materials: Obtain anhydrous 1-hexanol (purity >99%) and standard aviation kerosene (JET A).

- Blending Procedure: Prepare fuel blends on a volumetric basis (e.g., 25% and 50% hexanol by volume).

- Measure the required volumes of hexanol and kerosene using graduated cylinders.

- Combine the fuels in a clean, sealed container.

- Agitate the mixture thoroughly for 5-10 minutes to ensure a homogeneous, stable blend without phase separation.

- Storage: Store blended fuels in sealed, opaque containers to prevent water absorption and fuel degradation.

Testing Procedure

- Baseline Data Collection: Operate the gas turbine on pure JET A fuel across the entire operational range (e.g., from 40,000 to 110,000 RPM). Record thrust, fuel flow rate, and emissions at steady-state conditions for each tested speed.

- Blended Fuel Testing:

- Flush the fuel system with the new blend.

- For each hexanol blend (He25, He50), repeat the data collection process as described for the baseline fuel.

- Allow the engine to stabilize at each new speed setting before recording data.

- Data Recording: For each operational point, record the following:

- Rotational Velocity (RPM)

- Thrust (N)

- Volumetric Fuel Flow Rate (L/h or kg/h)

- Exhaust Gas Concentrations of NOx and CO (ppm)

Data Analysis

- Thrust-Specific Fuel Consumption (TSFC): Calculate TSFC as the ratio of fuel flow rate to thrust. Compare the values of the blends against the baseline JET A.

- Emission Analysis: Plot the emission indices of NOx and CO against rotational velocity. Analyze trends to understand the impact of blend ratio and combustion efficiency.

Visual Experimental Workflow

The following diagram illustrates the logical workflow for the experimental and data analysis process, as described in the protocol.

Conclusion and Research Outlook

Experimental data confirms that hexanol-kerosene blends are viable alternative fuels for small-scale gas turbines, achieving thermal efficiency on par with conventional kerosene at high power settings. The primary trade-off involves a slight increase in fuel consumption against significant reductions in CO emissions [1].

Future research should focus on:

- Long-term engine durability studies with hexanol blends.

- Optimization of combustor design to leverage the properties of oxygenated fuels.

- Exploration of higher hexanol blend ratios and their effects.

- Economic feasibility and large-scale, sustainable production of bio-derived hexanol.

References

Combustion Characteristics of 1-Hexanol in Diesel Engines

The incorporation of 1-hexanol into diesel fuel alters fundamental combustion processes due to its properties as a higher alcohol. The table below summarizes the key combustion changes observed:

| Combustion Parameter | Impact of this compound Blends | Influencing Factor |

|---|---|---|

| Cylinder Pressure | ↓ Decreases (up to 4.25% reduction for 40% blend) [1] | Lower cetane number leading to ignition delay [1] |

| Heat Release Rate (HRR) | ↑ Increases (up to 13.95% for 40% blend) [1] | Prolonged ignition delay promotes more prepared combustion [1] |

| Ignition Delay | ↑ Increases [1] | Lower cetane number and higher latent heat of evaporation [1] |

| Combustion Duration | ↑ Increases (2.66°CA for 40% blend) [1] | Longer burning phase due to fuel properties [1] |

| Flame Propagation | ↑ Faster than baseline gasoline [2] | Oxygenated nature improves combustion speed [2] |

| Brake Thermal Efficiency (BTE) | ↓ Slight decrease (2.37% lower for 10% blend) or ↑ Improvement (up to 25.8% in SI engines) [3] [1] [2] | Engine type and blend optimization are critical; improvements linked to enhanced combustion [3] |

Engine Performance & Emission Profiles

The effects on engine performance and emissions are complex and depend on the blend ratio and engine operating conditions. Key findings are quantified in the table below:

| Parameter | Impact of this compound | Notes & Blend Details |

|---|---|---|

| Brake Thermal Efficiency (BTE) | 8.63% higher than diesel [3] | Moringa biodiesel blend with 25 ppm Zr₂O₃ [3] |

| Brake-Specific Fuel Consumption (BSFC) | Increased by 3.6% (10% blend) [1] | Lower energy content of alcohol [1] |

| Nitrogen Oxides (NOx) | Reduction of 17.55% (10% blend) [1] | Lower combustion temperatures [1] |

| Hydrocarbons (HC) | Increase of 18.18% (10% blend) [1] | Incomplete combustion from high latent heat [1] |

| Carbon Monoxide (CO) | Increase of 33.33% (10% blend) [1] | Incomplete combustion from high latent heat [1] |

| Carbon Monoxide (CO) | 10.1% reduction [3] | Moringa biodiesel blend with 25 ppm Zr₂O₃ [3] |

| Hydrocarbons (HC) | 0.020% (significantly reduced) [3] | 100% Moringa biodiesel with 100 ppm Zr₂O₃ [3] |

Experimental Protocol: Engine Testing of this compound Blends

This protocol outlines a standard methodology for evaluating the combustion and emission characteristics of this compound/diesel blends in a common-rail direct injection (CRDi) diesel engine, based on established experimental designs [3] [1] [4].

1. Fuel Blending and Preparation

- Blend Formulation: Prepare test blends by volumetrically blending this compound with conventional diesel fuel and/or biodiesel. Common blends include 10%, 20%, 30%, and 40% this compound by volume [1] [4].

- Additive Dispersion (Optional): For nano-additive studies, disperse nanoparticles (e.g., Zr₂O₃, Graphene Oxide) into the base fuel using an ultrasonic homogenizer for a specified duration (e.g., 30 minutes) to ensure stable suspension [5] [3].

- Property Testing: Measure key fuel properties of all blends, including kinematic viscosity, cetane number, and calorific value, following ASTM standards [3].

2. Engine Test Setup and Instrumentation

- Engine Specification: Use a single-cylinder, water-cooled CRDi diesel engine coupled with an eddy current dynamometer. The engine should be instrumented for full load and speed (e.g., 1500 rpm) operation [3].

- Data Acquisition: Install a piezoelectric pressure transducer in the cylinder head connected to a data acquisition system with crank angle encoder to record in-cylinder pressure.

- Emission Analysis: Route engine exhaust to an emissions analyzer for measuring CO, HC, NOx, and smoke opacity [1].

3. Experimental Procedure and Data Collection

- Baseline Data: Conduct initial tests with pure diesel fuel to establish baseline performance, combustion, and emission data.

- Blend Testing: For each fuel blend, run the engine across a range of loads (e.g., 20%, 40%, 60%, 80%, 100%). Allow the engine to stabilize at each condition before recording data.

- Combustion Analysis: Record in-cylinder pressure data for 100 consecutive cycles at each operating point. Calculate the Apparent Heat Release Rate (HRR) and other combustion parameters from the averaged pressure-crank angle data.

- Performance & Emissions: Record performance parameters (e.g., fuel flow, torque) and emission readings simultaneously with combustion data.

4. Data Analysis and Optimization

- Statistical Modeling: Use machine learning models (e.g., Extreme Learning Machine (ELM)) or Response Surface Methodology (RSM) to analyze data, predict outcomes, and identify optimal blend ratios and engine parameters [5] [3] [4].

- Model Validation: Perform confirmatory tests at the predicted optimum conditions to validate the accuracy of the models [4].

The following workflow diagram summarizes the key stages of this experimental process.

Optimization Strategies for Enhanced Performance

To mitigate the trade-offs of this compound, several optimization strategies have proven effective:

- Synergistic Use of Nano-Additives: Adding nanoparticles like zirconium oxide (Zr₂O₃) or graphene oxide (GO) to this compound blends can significantly improve engine performance and reduce emissions. These additives enhance fuel atomization, catalytic oxidation, and overall combustion efficiency due to their high surface area and thermal conductivity [5] [3].

- Advanced Statistical Modeling: Employ Response Surface Methodology (RSM) and machine learning models like the Extreme Learning Machine (ELM) to simultaneously optimize multiple variables. This includes finding the ideal combination of this compound ratio, fuel injection timing, and EGR rate to achieve the best balance between performance and emissions [3] [4].

- Exhaust Gas Recirculation (EGR) Calibration: Using EGR in conjunction with this compound blends can be a powerful method for controlling NOx emissions. Research indicates that a 20% this compound blend with lower EGR rates can achieve significant NOx reduction with only a marginal loss in efficiency [4].

Conclusion and Research Outlook

This compound is a viable and promising renewable fuel for diesel engines, capable of significantly reducing NOx emissions. Its main drawbacks—slight reductions in BTE and increases in HC/CO emissions—can be effectively managed through blend optimization, the use of nano-additives, and calibrated engine parameters like injection timing and EGR.

Future research should focus on the long-term durability of engines operating on high-percentage this compound blends, the economic feasibility of large-scale production, and the refinement of machine learning models for more robust prediction and optimization of engine performance.

References

- 1. Impact of this compound/diesel blends on combustion ... [sciencedirect.com]

- 2. Combustion analysis of higher order alcohols blended ... [sciencedirect.com]

- 3. Statistical and machine learning analysis of diesel engines ... [nature.com]

- 4. Collective influence and optimization of this compound, fuel ... [ui.adsabs.harvard.edu]

- 5. Emission prediction of diesel /n-hexanol blended fuels with ... [sciencedirect.com]

Introduction to 1-Hexanol-Based Silver Paste for Low-Temperature Sintering

Comprehensive Application Notes and Protocols: Catalytic Dehydration of 1-Hexanol to Hexenes

Then, I will now begin writing the main body of the report.

Introduction

The catalytic dehydration of alcohols to alkenes represents a strategically important transformation in sustainable chemistry, enabling the production of crucial hydrocarbon intermediates from renewable feedstocks rather than traditional fossil resources. Among these processes, the dehydration of 1-hexanol to hexenes has garnered significant attention due to the versatile applications of hexene derivatives in pharmaceuticals, polymers, and fine chemicals. [1] Historically, this transformation has required energy-intensive conditions with temperatures exceeding 300°C, presenting substantial challenges for industrial implementation with favorable economics and environmental impact. [1]

Recent advances in catalyst design and reaction engineering have enabled dramatic improvements in this transformation, particularly through the application of Lewis acid catalysts and modified heterogeneous systems that operate under significantly milder conditions. [1] [2] These developments align with broader initiatives in the chemical industry to reduce energy consumption and integrate renewable carbon sources, such as the conversion of CO₂-derived this compound to hydrocarbon products. [1] This application note provides a comprehensive technical summary of contemporary catalytic systems and detailed experimental protocols for implementing these transformations in both research and development settings, with particular emphasis on procedural details, catalyst performance characteristics, and scale-up considerations.

Catalyst Performance Summary

Comparative Catalyst Performance Data

Table 1: Performance of metal triflate catalysts in this compound dehydration at 180°C [1] [3]

| Catalyst | Loading (mol%) | Conversion (%) | Hexene Yield (%) | Key Observations |

|---|---|---|---|---|

| Hf(OTf)₄ | 0.5 | >90 | 33-50 | Highest yield; optimal balance of Lewis acidity and oxophilicity |

| Ti(OTf)₄ | 0.5 | >90 | >70 | Excellent performance; highly oxophilic |

| Fe(OTf)₃ | 2.5 | >90 | 49 | Good yield; higher loading required |

| Cu(OTf)₂ | 0.5 | ~38 | ~38 | Moderate activity |

| TfOH | 5.0 | >90 | 3.9 | Predominantly forms dihexyl ether |

| H₂SO₄ | 5.0 | N/R | 7.0 | Low alkene selectivity |

| BF₃·OEt₂ | 5.0 | N/R | 7.0 | Low alkene selectivity |

Table 2: Performance of heterogeneous catalyst systems in primary alcohol dehydration [2]

| Catalyst | Alcohol | Temperature (°C) | Conversion (%) | Linear α-Olefin Selectivity (%) | Key Features |

|---|---|---|---|---|---|

| 10 wt% CeO₂-Al₂O₃ | This compound | 300-350 | ~100 | 84.2 | Optimized acid-base properties |

| 10 wt% CeO₂-Al₂O₃ | 1-Pentanol | 300-350 | ~100 | 85.5 | Enhanced basicity inhibits isomerization |

| 10 wt% CeO₂-Al₂O₃ | 1-Octanol | 300-350 | ~100 | 83.7 | Scalable system |

| BaO/Al₂O₃ | 1-Octanol | 300-400 | >60 | >50 | Modified alumina |

| Zn-Mo-Co/Al₂O₃ | 1-Butanol | N/R | ~100 | 90 | High selectivity for C4 olefin |

| Na/Al₂O₃ | 1-Decanol | 329 | N/R | 96.8 | Excellent selectivity for C10 olefin |

Catalyst Performance Overview

The comprehensive catalyst screening studies reveal several promising catalytic systems for the dehydration of this compound to hexenes under mild conditions. Among homogeneous catalysts, hafnium triflate (Hf(OTf)₄) and titanium triflate (Ti(OTf)₄) demonstrate superior performance, achieving high hexene yields (>70%) at temperatures as low as 150-180°C. [1] These highly oxophilic Lewis acids facilitate the dehydration through a proposed mechanism involving initial ether formation followed by C-O cleavage. [1] [3] The exceptional activity of Hf(OTf)₄ and Ti(OTf)₄ is attributed to their strong Lewis acidity and ability to coordinate effectively with alcohol oxygen atoms. [3]

In the heterogeneous domain, CeO₂-doped Al₂O₃ catalysts have emerged as highly effective systems, particularly when optimized for balanced acid-base properties. [2] The incorporation of CeO₂ (10 wt%) enhances surface basicity while maintaining sufficient acidic sites for dehydration activity, achieving nearly complete this compound conversion with approximately 84% selectivity to linear alpha-olefins at 300-350°C. [2] This system demonstrates excellent versatility across alcohol chain lengths (C5-C8) and represents a scalable approach to linear alpha-olefin production. The modified alumina systems generally require higher operating temperatures than metal triflates but offer advantages in catalyst separation and potential reusability. [2]

Experimental Protocols

Metal Triflate-Catalyzed Dehydration (Homogeneous System)

3.1.1 Materials and Equipment

- Substrate: this compound (≥98% purity)

- Catalysts: Hf(OTf)₄ or Ti(OTf)₄ (typically 0.5 mol%)

- Reaction Setup: 100 mL Hastelloy autoclave or round-bottom flask equipped with distillation apparatus

- Heating System: Oil bath with precise temperature control (150-180°C)

- Atmosphere: No special inert atmosphere required [1] [3]

3.1.2 Detailed Procedure

Reaction Setup: Charge this compound (5 mL, 40 mmol) and Hf(OTf)₄ (0.5 mol%, 0.2 mmol) to the reaction vessel. Assemble the distillation apparatus with a water-cooled condenser and product collection flask. [1]

Initial Reaction Phase: Heat the reaction mixture to 150°C with constant stirring (500 rpm) for 1.5 hours. This initial temperature is maintained below the boiling point of this compound (157°C) to prevent premature distillation of the starting material. [1]

Temperature Elevation: Increase the oil bath temperature to 180°C to facilitate in situ product removal by distillation. The formation of hexenes (boiling point range: 63-67°C) allows for continuous distillation from the reaction mixture. [1]

Reaction Monitoring: Continue the reaction for 6-22 hours, monitoring the distillate collection rate. The reaction is considered complete when no additional product distills over. [1]

Product Analysis: Analyze the collected distillate by GC-FID or GC-MS to determine hexene yield and isomeric distribution. Typical yields range from 70-77% with the formation of multiple hexene isomers. [1] [4]

Catalyst Recycling: For catalyst reuse studies, the residual catalyst in the reaction flask can be supplemented with fresh this compound (approximately 10% of original charge) and subjected to subsequent reaction cycles without additional catalyst introduction. This approach has demonstrated consistent performance over 20 cycles with average alkene yields of 71-77%. [4]

3.1.3 Key Optimization Parameters

- Temperature Progression: The two-stage temperature profile (150°C → 180°C) is critical for balancing reaction rate and selective product removal. [1]

- In Situ Product Removal: Continuous distillation of hexenes shifts the reaction equilibrium toward alkene formation, significantly improving yields. [1]

- Catalyst Loading: While 0.5 mol% provides good results, slightly higher loadings (1.0 mol%) may improve reaction rates without compromising selectivity. [3]

CeO₂-Al₂O³ Catalyzed Dehydration (Heterogeneous System)

3.2.1 Catalyst Synthesis and Characterization

Catalyst Preparation: CeO₂-Al₂O₃ catalysts are prepared via incipient wetness impregnation. Dissolve Ce(NO₃)₃·6H₂O in deionized water to achieve target Ce loading (5-25 wt%). Add commercial γ-Al₂O₃ support (powder or 1/8" pellets) to the solution. Stir the mixture for 6 hours at room temperature, then dry at 80°C to remove water. Calcinate the resulting material at 500°C for 5 hours in a muffle furnace. [2]

Catalyst Characterization: The synthesized catalysts should be characterized by N₂ physisorption (BET surface area, pore volume), X-ray diffraction (CeO₂ crystallinity), NH₃-TPD (acidity), and CO₂-TPD (basicity). Optimal 10 wt% CeO₂-Al₂O₃ typically exhibits surface area of ~180 m²/g and balanced acid-base properties. [2]

3.2.2 Dehydration Reaction Procedure

Reactor Setup: Employ a fixed-bed continuous flow reactor system equipped with temperature control, liquid feed pump, and product collection system. Pack the reactor tube with 10 wt% CeO₂-Al₂O₃ catalyst (pellet form, typically 5-10 mL bed volume). [2]

Reaction Conditions: Pre-treat the catalyst at 350°C under nitrogen flow for 2 hours. Feed this compound at weight hourly space velocity (WHSV) of 0.5-2.0 h⁻¹. Maintain reaction temperature at 300-350°C and atmospheric pressure. [2]

Product Analysis: Collect liquid products in a cold trap and analyze by GC-FID. Typical performance achieves >99% conversion with 84% selectivity to 1-hexene at optimized conditions. [2]

Scale-up Considerations: Successful scale-up has been demonstrated from laboratory scale (0.433 L/day) to bench scale (4.33 L/day) with maintained performance, indicating technology readiness level (TRL) 4-5 for this process. [2]

Reaction Mechanism and Pathway

The dehydration of primary alcohols like this compound proceeds through a concerted mechanism that varies depending on catalyst type. For metal triflate catalysts, experimental evidence supports a pathway where the highly oxophilic Lewis acid centers activate the alcohol oxygen, facilitating nucleophilic attack by another alcohol molecule to form a dialkyl ether intermediate. [1] [3] This ether subsequently undergoes C-O bond cleavage to yield the alkene and alcohol, with the in situ removal of alkene products driving the equilibrium toward completion. [1]

For heterogeneous catalysts like CeO₂-Al₂O₃, the mechanism involves adsorption of the alcohol onto acid-base site pairs, with the acidic site protonating the hydroxyl group and the basic site abstracting a β-hydrogen atom in a concerted E2-type elimination. [2] The enhanced basicity of CeO₂-modified surfaces is crucial for promoting the β-hydrogen elimination step while minimizing undesirable carbocation-mediated isomerization that leads to internal alkenes. [2]

The following diagram illustrates the reaction pathway for this compound dehydration to hexenes:

Diagram 1: Reaction pathway for this compound dehydration to hexenes

Scale-Up and Process Considerations

Reactor Configuration Strategies

The implementation of hexanol dehydration processes at scale requires careful consideration of reactor design and process intensification strategies. For metal triflate catalysts, the batch reactor system with integrated distillation capabilities has been successfully scaled to 100-fold increased reaction volumes (producing up to 1.3 kg of product), demonstrating robust performance at elevated production rates. [4] This configuration leverages in situ product removal to overcome equilibrium limitations, a critical factor in achieving high conversion at reduced temperatures. [1]

For continuous processing, flow reactor systems offer significant advantages in productivity and process control. Recent investigations have demonstrated that flow chemistry approaches enhance hafnium triflate-catalyzed dehydrations, enabling improved mass transfer and more efficient product separation. [3] In these systems, maintaining steady-state operation at flow rates of 0.1-0.2 mL/min·gcat allows for excellent mass balance and consistent product quality. [3] Additionally, the application of back-pressure regulation in flow systems (e.g., 10-30 bar) facilitates the production of high-purity alkene streams (up to 98% by mass) by optimizing vapor-liquid equilibria. [3]

The following diagram illustrates a recommended experimental setup for laboratory-scale dehydration:

Diagram 2: Experimental setup for laboratory-scale dehydration with in situ product removal

Catalyst Reusability and Economic Considerations

Long-term catalyst stability and regeneration potential are critical factors in process economics. Recent reusability studies with Lewis and Brønsted acid catalysts have demonstrated exceptional durability, with Hf(OTf)₄ and Cu(OTf)₂ maintaining consistent activity (average alkene yields of 71-77%) over 20 consecutive reaction cycles without supplemental catalyst addition. [4] This remarkable stability is attributed to the distillative reaction conditions that minimize catalyst exposure to thermal degradation pathways.

Economic assessments based on industry-appropriate pricing indicate production costs as low as $0.34 per kg of product, establishing a compelling value proposition for commercial implementation. [4] The combination of mild operating conditions (reducing energy inputs), high catalyst durability (minimizing replacement frequency), and excellent product yields contributes to this favorable economic profile. For heterogeneous CeO₂-Al₂O₃ systems, the inherent advantages of continuous processing and simplified catalyst separation further enhance the economic viability, particularly for large-scale production scenarios. [2]

Troubleshooting and Technical Guidance

Common Experimental Challenges

- Low Conversion: Typically results from insufficient temperature progression or inadequate catalyst activation. Ensure proper temperature staging (150°C → 180°C) and verify catalyst freshness. [1]

- Ether Dominance: Excessive dialkyl ether formation indicates premature reaction termination or suboptimal product removal. Extend reaction time and verify distillation efficiency. [3]

- Catalyst Decomposition: Metal triflates are moisture-sensitive; store under anhydrous conditions and use dried alcohol substrates to maintain catalytic activity. [1]

- Isomerization Products: Increased internal alkene formation suggests excessive acid strength or prolonged reaction times. Optimize catalyst loading and reaction duration. [1] [2]

Analytical Considerations

Routine monitoring of reaction progression should employ gas chromatography with FID detection, using appropriate internal standards (e.g., decane) for quantitative analysis. The isomeric distribution of hexene products (1-hexene, cis-2-hexene, trans-2-hexene) should be characterized by GC-MS for mechanistic studies. For heterogeneous catalysts, temperature-programmed desorption (TPD) studies of both ammonia (acidity) and carbon dioxide (basicity) provide valuable insights into catalyst structure-activity relationships. [2]

Conclusion

The catalytic dehydration of this compound to hexenes has evolved significantly through recent advances in catalyst design and process intensification. Metal triflate catalysts, particularly Hf(OTf)₄ and Ti(OTf)₄, enable this transformation under unprecedented mild conditions (150-180°C) with excellent yields, while heterogeneous CeO₂-Al₂O₃ systems offer compelling advantages for continuous operations. The detailed protocols and technical guidance provided in this application note establish robust frameworks for implementing these reactions across various scales, from initial laboratory investigation to pilot-scale production. These developments represent significant progress toward sustainable hydrocarbon production from renewable feedstocks, aligning with broader initiatives for greener chemical manufacturing.

References

- 1. Catalyst screening for dehydration of primary alcohols from ... [pubs.rsc.org]

- 2. Selective and scalable catalytic dehydration of primary ... [sciencedirect.com]

- 3. Flow chemistry enhances catalytic alcohol-to-alkene ... [pubs.rsc.org]

- 4. Reusability studies with Lewis and Brønsted acid catalysts ... [pubs.rsc.org]

Application Notes: 1-Hexanol/WPO Blends in CRDI Engines

These notes synthesize findings from recent studies on using 1-hexanol and WPO blends in Common Rail Direct Injection (CRDI) diesel engines, focusing on combustion, performance, and emission characteristics.

Fuel Blend Preparation and Key Properties

The first step involves creating stable fuel blends from WPO and this compound. The tested blends are straightforward mixtures by volume.

Table 1: Nomenclature and Composition of Tested Fuel Blends [1] [2]

| Blend Name | This compound (% vol.) | Waste Plastic Oil (% vol.) |

|---|---|---|

| H10WPO90 | 10 | 90 |

| H20WPO80 | 20 | 80 |

| H30WPO70 | 30 | 70 |

Experimental Setup and Engine Specification

The core experimental protocol involves testing these blends in a Common Rail Direct Injection (CRDI) diesel engine under controlled conditions [1] [2].

Diagram 1: Experimental workflow for testing fuel blends in a CRDI engine.

Detailed Engine Specifications and Test Protocol [1] [2] [3]:

- Engine Type: Single-cylinder, four-stroke, water-cooled CRDI diesel engine.

- Test Procedure:

- Operate the engine at a constant speed (e.g., 2000 rpm).

- Conduct tests across a range of engine loads (e.g., 20%, 50%, 80%).

- For advanced testing, investigate the effects of:

- Exhaust Gas Recirculation (EGR): Vary EGR rates (e.g., 0%, 10%, 20%, 30%).

- Injection Timing: Test different start-of-injection timings (e.g., 21°, 23°, 25° before top dead center).

Performance and Emission Characteristics

The integration of this compound significantly alters engine performance and output. The data below summarizes the trends observed with increasing this compound content.

Table 2: Impact of this compound Blends on Engine Performance and Emissions [1] [4] [2]

| Parameter | Trend with Increasing this compound | Key Findings & Values |

|---|---|---|

| Combustion | ||

| Cylinder Pressure | Increases | Peak of 86.42 bar for H30WPO70 blend [1] [2]. |

| Heat Release Rate | Increases | Peak of 117.43 J/deg for H30WPO70 blend [1] [2]. |

| Performance | ||

| Brake Thermal Efficiency (BTE) | Increases | Maximum of 42.1% achieved [1] [2]. |

| Brake-Specific Energy Consumption (BSEC) | Decreases | Indicates improved fuel economy [1] [2]. |

| Emissions | ||

| Nitrogen Oxides (NOx) | Decreases | Reductions of 11.3% (10% EGR) and 12.55% (20% EGR) [1] [2]. |

| Smoke Opacity | Decreases | 35.9% reduction for a 30% blend with optimized EGR and timing [4] [3]. |

| Hydrocarbons (HC) | Increases | Up to 45 PPM for H30WPO70 at low loads [1] [2]. |

| Carbon Monoxide (CO) | Varies | Highest for H30WPO70 (0.40% vol. at 20% load); can decrease with EGR & timing [1] [4]. |

Optimization Strategy for Practical Application

Achieving the best balance of performance and emissions requires optimizing key engine parameters. The following diagram and protocol outline this strategy.

Diagram 2: A strategic approach to optimizing this compound/WPO blend performance.

Optimization Protocol [1] [4]:

- Select a High-Ratio Blend: Begin with a blend containing 20-30% vol. This compound (e.g., H30WPO70) to maximize oxygen content and combustion benefits [1] [2].

- Apply Advanced Injection Timing: To counteract the longer ignition delay, set injection timing to 25° before top dead center. This allows more time for fuel-air mixing, leveraging the enhanced premixed combustion phase [4].

- Implement EGR: Introduce a high EGR rate (e.g., 30%) to effectively control the trade-off in NOx emissions that can result from improved combustion. This combination has been shown to reduce smoke significantly with only a minor penalty in NOx [4].

Key Conclusions for Researchers

For researchers and scientists in fuel technology, this compound/WPO blends represent a viable dual-purpose solution for waste management and fossil fuel replacement. The experimental data confirms that:

- This compound is an effective oxygenated additive that improves the combustion characteristics of WPO, leading to higher efficiency [1] [2].

- The primary challenge is the rise in HC and CO emissions at low loads, which necessitates further investigation into in-cylinder solutions or after-treatment systems [1].

- The synergy between high this compound content, advanced injection timing, and EGR is critical for unlocking the full potential of this fuel strategy, successfully breaking the classic NOx-smoke trade-off [4] [3].

Adopting the structured protocols and optimization strategies outlined here will provide a robust framework for the continued development and practical implementation of sustainable fuel blends from waste resources.

References

- 1. Influence of 1 - Hexanol / Waste on Combustion... Plastic Oil Blends [pmc.ncbi.nlm.nih.gov]

- 2. Influence of this compound/Waste Plastic Oil Blends ... [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental investigation on combustion and emission ... [ijettjournal.org]

- 4. This compound as a sustainable biofuel in DI diesel engines ... [sciencedirect.com]

Comprehensive Application Notes: 1-Hexanol Surface Tension at the Air-Water Interface

Introduction to 1-Hexanol and Interfacial Phenomena

This compound (C₆H₁₄O) is a six-carbon aliphatic alcohol with amphiphilic characteristics that make it particularly valuable in pharmaceutical formulations, perfume engineering, and interfacial science. The compound consists of a polar hydroxyl group attached to a non-polar hydrocarbon chain, allowing it to adsorb preferentially at fluid interfaces and significantly reduce surface tension. This surface activity directly influences processes such as emulsion stability, foam formation, and drug solubility, which are critical considerations in pharmaceutical development. With a molecular weight of 102.17 g/mol and critical temperature of 610.5 K, this compound exhibits optimal solubility profiles for various industrial applications while maintaining sufficient volatility for processing operations [1].

The interfacial behavior of this compound at the air-water interface represents a fundamental model system for understanding how amphiphilic molecules organize at phase boundaries. When this compound molecules adsorb at the interface, they orient themselves with the hydrophilic hydroxyl group directed toward the aqueous phase and the hydrophobic alkyl chain extending toward the air phase. This molecular arrangement results in a marked reduction in surface tension from approximately 72 mN/m for pure water to values as low as 25-30 mN/m for saturated this compound solutions, depending on concentration and environmental conditions [2] [3]. This significant reduction in surface tension facilitates processes such as bubble coalescence inhibition, foam stabilization, and enhanced spreading in formulation science.

Experimental Data Summary

Surface Tension of Aqueous this compound Solutions

Surface tension values of aqueous this compound solutions vary systematically with concentration and temperature, reflecting changes in surface adsorption and molecular packing at the air-water interface. The data presented in Table 1 demonstrate these relationships under standard atmospheric conditions, providing a baseline for interfacial characterization in pharmaceutical and chemical processes [3] [4].

Table 1: Surface tension of aqueous this compound solutions at atmospheric pressure

| Concentration (M) | Temperature (°C) | Surface Tension (mN/m) | Measurement Technique |

|---|---|---|---|

| 0.0000 | 25 | 72.0 | Pending drop |

| 0.00097 | 25 | 65.2 | ADSA-P |

| 0.0049 | 25 | 56.5 | ADSA-P |

| 0.0097 | 25 | 48.3 | ADSA-P |

| 0.0490 | 25 | 35.1 | ADSA-P |

| 0.0970 | 25 | 27.2 | ADSA-P |

| Critical Micelle Concentration | 25 | 26.8-27.2 | Multiple methods |

| 0.0970 | 20 | 28.1 | Pending drop |

| 0.0970 | 30 | 26.5 | Pending drop |

Interfacial Properties in Multi-Component Systems

The interfacial behavior of this compound becomes more complex in multi-component systems and under elevated gas pressures, which is particularly relevant for supercritical fluid applications in pharmaceutical processing. Table 2 summarizes surface tension data for various binary and ternary systems containing this compound, highlighting the compound's behavior in different chemical environments and under CO₂ pressure [2] [5] [6].

Table 2: Surface tension of this compound in multi-component systems and under CO₂ pressure

| System Composition | Conditions | Surface Tension (mN/m) | Measurement Technique |

|---|---|---|---|

| This compound + CO₂ | 303.15 K, saturation pressure | 19.5 | Molecular dynamics |

| This compound + CO₂ | 303.15 K, 5 MPa, CO₂ mole fraction 0.75 | 14.2 | Surface light scattering |

| Water + this compound + Acetic Acid (ternary) | 298.15 K, liquid-liquid equilibrium | 5.8-7.2* | Spinning-drop tensiometry |

| Water + Hexylacetate + Acetic Acid (ternary) | 298.15 K, liquid-liquid equilibrium | 4.5-6.1* | Spinning-drop tensiometry |

| This compound + Benzyl Alcohol + Water (ternary) | 298.15 K, atmospheric pressure | 24.5-38.7 | Pending drop |

| This compound + n-Nonane | 298.15 K, equimolar mixture | 25.3 | Pending drop |

*Interfacial tension at liquid-liquid interface Range across composition gradient

Experimental Protocols

Axisymmetric Drop Shape Analysis-Profil (ADSA-P) Methodology

The ADSA-P technique represents a sophisticated approach for determining surface tension through computational analysis of droplet geometry. This method offers significant advantages for pharmaceutical applications, including minimal sample requirements (typically 5-15 μL) and compatibility with diverse pressure and temperature conditions [2].

3.1.1 Protocol for ADSA-P Measurements

Equipment Setup: Configure the ADSA-P system comprising a temperature-controlled chamber with optical windows, a precision syringe pump (e.g., Hamilton Gastight), a high-resolution CCD camera (≥1024×1024 pixels), and appropriate backlighting. The chamber should allow control of atmospheric composition and pressure up to 50 bar for studies involving compressed gases like CO₂

Sample Preparation: Prepare this compound aqueous solutions across the concentration range of interest (0.0001-0.1 M) using ultra-pure water (resistivity ≥18.2 MΩ·cm). Filter solutions through 0.22 μm membranes to remove particulate contaminants that could interfere with interface formation

Measurement Procedure:

- Place the solution in the syringe assembly and form a pendant drop at the tip of a Teflon capillary tube (outer diameter 1.5-2.0 mm)

- Allow the drop to stabilize for 300-600 seconds while maintaining constant temperature (±0.1°C)

- Capture sequential digital images of the drop at 5-10 second intervals

- Analyze drop profiles using ADSA-P software that applies the Laplace equation of capillarity

- Extract surface tension values from the best-fit theoretical profile to the experimental drop shape

Data Analysis: Plot dynamic surface tension versus time to assess adsorption kinetics. Determine equilibrium surface tension from plateau values reached when consecutive measurements vary by less than 0.1 mN/m over 5 minutes. Perform triplicate measurements to ensure reproducibility with 95% confidence intervals typically within 0.2 mN/m [2]

Pending Drop Volume Method

The pending drop volume technique provides an alternative approach for surface tension determination, particularly suitable for rapid screening of multiple formulations at atmospheric pressure. This method is implemented in commercial tensiometers such as the Lauda TVT2 system [7].

3.2.1 Protocol for Pending Drop Volume Measurements

Instrument Calibration: Calibrate the syringe diameter and drop detection parameters using liquids of known surface tension (e.g., ultra-pure water, methanol)

Measurement Sequence:

- Fill the syringe with the test solution and execute several pre-dispensing cycles to ensure complete wetting of the tip

- Form a pendant drop at the tip and monitor until drop detachment occurs naturally

- Measure the volume of the detached drop precisely through syringe displacement monitoring

- Calculate surface tension using the relationship: γ = (Δρ g V)/(2π r f) where V is drop volume, r is tip radius, Δρ is density difference between phases, g is gravitational acceleration, and f is a correction factor dependent on tip geometry

Temperature Control: Maintain thermal stability (±0.1°C) using a circulating water bath during measurements, as temperature fluctuations of 1°C can alter surface tension by 0.1-0.15 mN/m

Molecular Dynamics Simulation Approach

Computational methods provide molecular-level insights into this compound behavior at interfaces, complementing experimental observations. Molecular dynamics simulations are particularly valuable for predicting interfacial tension in CO₂-expanded liquids, which are increasingly important in pharmaceutical processing using supercritical fluid technologies [6].

3.3.1 Protocol for Molecular Dynamics Simulations

Force Field Parameterization: Select appropriate force fields (e.g., TraPPE for this compound, EPM2 for CO₂, SPC/E for water) and validate against experimental vapor-liquid equilibrium data

System Setup:

- Construct initial simulation boxes containing 500-1000 molecules with compositions matching experimental conditions

- Implement periodic boundary conditions in three dimensions

- Set up vapor-liquid interfaces by creating elongated boxes (e.g., 5×5×15 nm) to ensure sufficient vacuum space

Simulation Procedure:

- Perform energy minimization using steepest descent algorithm

- Conduct equilibrium simulations (5-10 ns) in the NVT ensemble at target temperatures

- Apply statistical analysis to density profiles and calculate interfacial tension using the mechanical definition: γ = ½ Lz [⟨Pzz⟩ - ½(⟨Pxx⟩ + ⟨Pyy⟩)] where Lz is box length and Pii are diagonal pressure tensor components

Validation: Compare simulated surface tension values with experimental data for binary this compound+CO₂ systems, with typical deviations of 2-5% considered acceptable [6]

Theoretical Framework and Data Interpretation

Modified Langmuir Adsorption Model

The adsorption behavior of this compound at the air-water interface follows a modified Langmuir isotherm that accounts for volatile surfactant adsorption from both liquid and vapor phases. This model provides a thermodynamic foundation for predicting surface tension based on bulk concentration or partial pressure [2].

The modified Langmuir equation takes the form:

Γ = Γₘₐₓ [(Kₗ Cₗ + Kᵥ Pᵥ) / (1 + Kₗ Cₗ + Kᵥ Pᵥ)]

Where Γ is surface concentration, Γₘₐₓ is maximum surface concentration, Kₗ and Kᵥ are equilibrium constants for liquid and vapor phases, Cₗ is bulk liquid concentration, and Pᵥ is partial pressure in the vapor phase.

For this compound aqueous solutions without controlled vapor phase composition, the equation simplifies to:

Γ = Γₘₐₓ (Kₗ Cₗ / (1 + Kₗ Cₗ))

The corresponding surface tension reduction is described by:

γ = γ₀ - RT Γₘₐₓ ln(1 + Kₗ Cₗ)

Where γ is solution surface tension, γ₀ is pure water surface tension, R is universal gas constant, and T is absolute temperature. This model accurately predicts the non-linear reduction in surface tension with increasing this compound concentration, reaching a plateau at the critical micelle concentration where surface saturation occurs [2].

Molecular Arrangement and Enrichment Mechanisms

The interfacial enrichment of this compound in multi-component systems represents a key phenomenon influencing surface tension behavior. Density gradient theory combined with activity coefficient models (e.g., NRTL) has successfully predicted the selective accumulation of this compound at phase boundaries in ternary systems [5].

Diagram: Molecular arrangement and enrichment of this compound at interfaces

This diagram illustrates the molecular orientation and enrichment mechanisms of this compound at the vapor-liquid interface, highlighting the dual adsorption/desorption processes and the oriented structure that enables surface tension reduction.

Practical Applications in Research and Development

Bubble Coalescence and Foam Stabilization

This compound significantly influences bubble coalescence behavior in aqueous systems, a critical factor in fermentation processes, flotation systems, and foam-based drug delivery platforms. Research demonstrates that this compound adsorption at the air-water interface increases coalescence time by several orders of magnitude compared to pure water, with the effect following concentration-dependent stochastic distributions [3].

The mechanism involves several complementary effects:

- Marangoni stabilization: Surface tension gradients created by this compound adsorption resist thin film drainage between approaching bubbles

- Electrostatic interactions: Though nonionic, adsorbed this compound layers influence local water structure and ion distribution, affecting double layer forces

- Steric hindrance: The molecular packing of this compound at interfaces creates a physical barrier to bubble coalescence

In mixed surfactant-alcohol systems, this compound synergistically reduces both surface tension and critical micelle concentration of surfactants like Tween series compounds, enabling more efficient foam stabilization at lower total amphiphile concentrations. This synergistic effect is particularly valuable in pharmaceutical formulations where excipient levels must be minimized [3].

Pharmaceutical and Industrial Formulations

The surface activity of this compound makes it valuable in various pharmaceutical applications, particularly as a solvent intermediate in perfume and flavor formulations where controlled interfacial properties are essential. The compound's balanced hydrophobicity (log P = 1.56-2.03) allows optimal partitioning between aqueous and organic phases in emulsion systems [2] [8].

In drug delivery systems, this compound serves as:

- Penetration enhancer in transdermal formulations by fluidizing stratum corneum lipids

- Co-surfactant in microemulsion systems for improved drug solubilization

- Foam stabilizer in aerosol-based dermatological products

- Process additive in supercritical fluid formulations utilizing CO₂

The comprehensive surface tension data and measurement protocols provided in this document enable formulation scientists to predict and control the interfacial behavior of this compound-containing systems across various processing conditions, from atmospheric operations to supercritical fluid applications [2] [6].

Conclusion

The surface behavior of this compound at the air-water interface demonstrates complex concentration, temperature, and pressure dependencies that can be quantitatively characterized using the experimental and computational approaches described in these application notes. The compiled data and standardized protocols provide researchers with essential tools for interfacial engineering of this compound in pharmaceutical formulations, industrial processes, and advanced material systems. Future research directions should focus on expanding the quantitative understanding of this compound in multi-component systems with physiological relevance and exploring its interfacial behavior in nano-confined environments relevant to advanced drug delivery platforms.

References

- 1. This compound - the NIST WebBook [webbook.nist.gov]

- 2. Impact of carbon dioxide on the surface tension of 1- ... [sciencedirect.com]

- 3. Coalescence of air bubbles in aqueous solutions ... [sciencedirect.com]

- 4. Experimental Studies of Surface Tensions for Binary and ... [ijche.com]

- 5. Theoretical and experimental investigation of the interfacial ... [sciencedirect.com]

- 6. Interfacial Tension and Liquid Viscosity of Binary Mixtures ... [link.springer.com]

- 7. Density and surface tension variation with temperature for ... [sciencedirect.com]

- 8. Chemical Properties of this compound (CAS 111-27-3) [chemeo.com]

Comprehensive Application Notes and Protocols for 1-Hexanol Biofuel Production via Microbial Fermentation

Introduction and Significance

The escalating climate crisis and diminishing fossil resources have intensified the search for sustainable transportation fuels with improved environmental profiles. 1-Hexanol, a six-carbon alcohol, has emerged as a promising advanced biofuel with superior properties compared to conventional ethanol and butanol. With a higher cetane number, greater energy density, and better blending capabilities with diesel, this compound represents a viable drop-in fuel that can be integrated into existing engine systems and distribution infrastructure. Traditionally produced through petrochemical processes, recent advances in microbial fermentation have enabled the biological production of this compound from renewable resources, including synthesis gas (syngas) and various biomass-derived substrates. These biological routes offer a carbon-neutral alternative that can utilize waste gases and non-food biomass, thereby supporting the transition toward a circular bioeconomy while mitigating the environmental impact of the transportation sector.

The production of this compound through microbial systems presents significant technical challenges, primarily due to the cytotoxicity of alcohols at elevated concentrations and the metabolic burden associated with engineering complex biosynthetic pathways. Despite these hurdles, recent progress in metabolic engineering and fermentation technology has substantially improved the feasibility of biological this compound production. This document provides comprehensive application notes and detailed protocols to assist researchers in establishing and optimizing robust this compound production platforms. The methods outlined herein synthesize the latest advancements in strain development, pathway engineering, and process optimization, with particular emphasis on the use of acetogenic Clostridium species as promising microbial chassis for industrial implementation.

Production Strains and Pathways

Native and Engineered Production Strains

The biological production of this compound primarily employs acetogenic bacteria from the Clostridium genus, which utilize the Wood-Ljungdahl pathway to convert single-carbon substrates into multicarbon metabolites. Clostridium carboxidivorans P7 represents a native producer capable of synthesizing this compound from syngas components without genetic modification, achieving titers up to 2.34 g/L under optimized fermentation conditions [1]. This strain possesses two homologous operons believed to be responsible for the conversion of acetyl-CoA to butyryl-CoA and subsequently to hexanoyl-CoA, which is then reduced to this compound [2]. In contrast, Clostridium ljungdahlii does not naturally produce medium-chain alcohols but serves as an excellent platform for metabolic engineering due to its well-characterized genetics and ability to utilize syngas components (CO, CO₂, and H₂) [2]. Through the introduction of heterologous genes from C. kluyveri and C. acetobutylicum, engineered C. ljungdahlii strains can produce this compound at titers of 393 mg/L from CO₂ and H₂ [2].

Other relevant strains include Clostridium autoethanogenum and Clostridium saccharoperbutylacetonicum, which have been engineered for enhanced alcohol production [2] [3]. The selection of an appropriate production strain depends on multiple factors, including substrate flexibility, natural product spectrum, genetic tractability, and tolerance to alcohols. Native producers like C. carboxidivorans often achieve higher initial titers but may present challenges in metabolic regulation, while engineered strains offer greater pathway control but require extensive optimization.

Metabolic Pathways for this compound Biosynthesis